2-Bromo-3,6-difluoropyridine 2-Bromo-3,6-difluoropyridine
Brand Name: Vulcanchem
CAS No.: 1382786-22-2
VCID: VC5391046
InChI: InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
SMILES: C1=CC(=NC(=C1F)Br)F
Molecular Formula: C5H2BrF2N
Molecular Weight: 193.979

2-Bromo-3,6-difluoropyridine

CAS No.: 1382786-22-2

Cat. No.: VC5391046

Molecular Formula: C5H2BrF2N

Molecular Weight: 193.979

* For research use only. Not for human or veterinary use.

2-Bromo-3,6-difluoropyridine - 1382786-22-2

Specification

CAS No. 1382786-22-2
Molecular Formula C5H2BrF2N
Molecular Weight 193.979
IUPAC Name 2-bromo-3,6-difluoropyridine
Standard InChI InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
Standard InChI Key SXNOETYVINFCJZ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1F)Br)F

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-3,6-difluoropyridine is a monosubstituted pyridine derivative with the systematic IUPAC name 2-bromo-3,6-difluoropyridine. Its molecular structure is defined by the following identifiers:

  • SMILES: FC1=NC(Br)=C(F)C=C1

  • InChI: InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H

  • InChI Key: SXNOETYVINFCJZ-UHFFFAOYSA-N

The compound’s planar aromatic ring system, combined with electronegative halogen substituents, confers distinct electronic properties. The bromine atom at the 2-position and fluorine atoms at the 3- and 6-positions create a polarized electron distribution, enhancing its susceptibility to nucleophilic and electrophilic attacks .

Table 1: Physicochemical Properties of 2-Bromo-3,6-difluoropyridine

PropertyValueSource
Molecular FormulaC5H2BrF2N\text{C}_5\text{H}_2\text{BrF}_2\text{N}
Molecular Weight193.98 g/mol
Purity≥97%
Boiling PointNot reported
Melting PointNot reported
Predicted Collision Cross Section (Ų)132.9–138.5

The absence of reported melting and boiling points in literature underscores the compound’s primary use as an intermediate rather than a standalone product .

Synthetic Routes and Methodologies

Halogen Exchange Reactions

A primary synthesis route involves Halex reactions, where halogen atoms on pyridine rings are replaced by fluorine. For example, 2,3,5-trichloropyridine undergoes sequential fluorination using potassium fluoride (KF) and cesium fluoride (CsF) in polar aprotic solvents like sulfolane. This method, detailed in U.S. Patent US5468863A, achieves a 61% yield of 5-chloro-2,3-difluoropyridine, a related compound, through controlled temperature (180–240°C) and phase-transfer catalysts . For 2-bromo-3,6-difluoropyridine, analogous strategies likely replace chlorine with bromine at specific positions post-fluorination .

Metal-Free Nucleophilic Substitution

Reactivity and Functionalization

Position-Dependent Reactivity

The reactivity of 2-bromo-3,6-difluoropyridine is highly influenced by the positions of its substituents:

  • Bromine at C2: Acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Fluorine at C3 and C6: Withdraw electron density, activating the ring for electrophilic substitution at C4 and C5 .

Studies on analogous compounds (e.g., 5-bromo-2-fluoropyridine) demonstrate that bromide substitution para to the nitrogen exhibits higher reactivity than ortho or meta positions . For example, 2-bromo-6-fluoropyridine undergoes selective amination at C6 due to reduced steric hindrance .

Cross-Coupling Applications

The compound’s bromine atom facilitates palladium-catalyzed couplings, enabling the synthesis of biaryl structures. In one application, 2-bromo-3,6-difluoropyridine couples with phenylboronic acid via Suzuki-Miyaura reactions to yield trifluoromethylated biphenyls, which are valuable in medicinal chemistry .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

2-Bromo-3,6-difluoropyridine is a precursor to herbicides and insecticides. For instance, its derivatives are key intermediates in synthesizing sulfonylurea herbicides, which inhibit acetolactate synthase in plants .

Pharmaceutical Building Blocks

The compound’s scaffold is integral to kinase inhibitors and antiviral agents. For example, substituting the bromine with pyrazole or indazole groups yields compounds targeting interleukin-1 receptor-associated kinase 4 (IRAK-4), a therapeutic target in autoimmune diseases .

Table 2: Representative Derivatives and Applications

DerivativeApplicationReference
2-(Pyrazol-1-yl)-3,6-difluoropyridineIRAK-4 inhibitor
2-Amino-3,6-difluoropyridineHerbicide intermediate
2-Cyano-3,6-difluoropyridineLiquid crystal materials

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